

Physical and chemical characteristics of 2-Methylbutanal.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbutanal

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An In-depth Technical Guide to 2-Methylbutanal

This technical guide provides a comprehensive overview of the physical, chemical, and safety characteristics of **2-Methylbutanal** (CAS No: 96-17-3). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details experimental protocols, chemical reactivity, and presents key data in structured tables and process diagrams.

Physical and Chemical Properties

2-Methylbutanal, also known as 2-methylbutyraldehyde, is a branched-chain aldehyde. It is a colorless liquid at room temperature with a characteristic fruity odor.^[1] This compound is utilized as a flavoring agent and as a crucial intermediate in the synthesis of other organic compounds.^{[1][2]}

Physical Characteristics

The key physical properties of **2-Methylbutanal** are summarized in the table below.

Property	Value	Source(s)
Physical Description	Clear, colorless to light yellow liquid	[3]
Boiling Point	90.0 to 93.5 °C at 760 mmHg	[3]
Melting Point	-60 °C	
Density	0.799 - 0.806 g/cm ³ at 20-25°C	[3]
Vapor Pressure	47.4 - 49.3 mmHg at 25°C	[3]
Flash Point	4.4 °C	
Refractive Index	1.388 - 1.393 at 20°C	[3]
Solubility	Limited solubility in water; soluble in organic solvents	[1]
LogP (Octanol/Water)	1.25	

Chemical Identifiers

Below is a table of common chemical identifiers for **2-Methylbutanal**.

Identifier	Value	Source(s)
IUPAC Name	2-methylbutanal	[3]
Molecular Formula	C ₅ H ₁₀ O	[4]
Molecular Weight	86.13 g/mol	[3]
CAS Registry Number	96-17-3	[4]
SMILES	CCC(C)C=O	[1][3]
InChI	InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3	[1]
InChIKey	BYGQBDHUGHBGMD-UHFFFAOYSA-N	[3]

Spectral Data

Spectral analysis is crucial for the identification and quantification of **2-Methylbutanal**. The following table summarizes available spectral data.

Spectrum Type	Availability and Key Characteristics	Source(s)
Mass Spectrometry (MS)	Electron Ionization (EI) mass spectra are available. Key fragments (m/z) include 29, 41, and 57.	[5] [6]
Infrared (IR) Spectroscopy	Gas-phase IR spectrum data is available from NIST.	[7]
Nuclear Magnetic Resonance (NMR)	^1H NMR and ^{13}C NMR spectra are available. Experimental ^1H NMR data has been recorded in CDCl_3 .	[5] [8]

Chemical Reactivity

2-Methylbutanal exhibits typical aldehyde reactivity, making it a versatile intermediate in organic synthesis.[\[2\]](#)

- Oxidation: It can be oxidized to form (S)-(+)-2-Methylbutanoic acid. During certain oxidation reactions, this can be an isolable byproduct.[\[9\]](#)
- Reduction: The aldehyde group can be reduced to a primary alcohol, forming 2-methylbutanol. A common reducing agent for this transformation is sodium borohydride (NaBH_4), followed by an aqueous workup.[\[10\]](#)
- Reductive Amination: It reacts with amines in the presence of a reducing agent (e.g., H_2) and a catalyst (e.g., Rhodium) to form substituted amines, such as N,N-Diethyl-2-methyl-1-butanamine.

- Condensation Reactions: **2-Methylbutanal** undergoes condensation with compounds containing active methylene groups. For example, it reacts with benzyl cyanide to form α -(2-Methylbutylidene)benzeneacetonitrile and with acetophenones and malononitrile to synthesize 2-amino-3-cyanopyridine derivatives.
- Reaction with Formaldehyde: In the presence of an aldolization catalyst, **2-Methylbutanal**'s isomers, n-pentanal and 3-methylbutanal, react with formaldehyde. This reaction is exploited for the purification of **2-Methylbutanal** via distillation, as the products formed from the isomers are higher boiling.[\[11\]](#)[\[12\]](#)

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis via Hydroformylation of 2-Butene

This industrial process synthesizes **2-Methylbutanal** by reacting 2-butene with hydrogen and carbon monoxide.[\[13\]](#)

- Catalyst System: A rhodium-based catalyst, such as hydridocarbonyltris(triphenylphosphine) rhodium, is used in the presence of excess triphenylphosphine ligand.[\[13\]](#)
- Reaction Conditions: The reaction is conducted in a suitable organic solvent (e.g., toluene, benzene) at a temperature ranging from 25°C to 200°C and a pressure of at least 1 atm.[\[13\]](#)
- Reactants: 2-butene is reacted with an equimolar mixture of hydrogen and carbon monoxide (synthesis gas).[\[13\]](#)
- Procedure: The catalyst, solvent, and excess ligand are charged to a pressure reactor. The reactor is then pressurized with synthesis gas and heated to the desired temperature. 2-butene is then introduced, and the reaction proceeds for a duration of 15 minutes to 10 hours.[\[13\]](#)
- Outcome: This process yields **2-Methylbutanal** with minimal formation of the n-pentanal byproduct.[\[13\]](#)

Protocol 2: Synthesis via Oxidation of (S)-(-)-2-Methyl-1-butanol

This laboratory-scale synthesis produces chiral (S)-(+)-**2-Methylbutanal**.^[9]

- Reagents: (S)-(-)-2-Methyl-1-butanol, sodium hypochlorite (NaOCl) solution, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) catalyst, potassium bromide, and dichloromethane (CH₂Cl₂).^[9]
- Reaction Setup: A mixture of the alcohol, TEMPO, and potassium bromide in dichloromethane is prepared in a flask and cooled in an ice bath.
- Oxidation: An aqueous solution of NaOCl is added dropwise to the vigorously stirred mixture, maintaining the temperature below 20°C. The reaction progress is monitored by gas chromatography.
- Workup: After the reaction is complete, the organic layer is separated. The aqueous layer is extracted with dichloromethane.^[9]
- Purification: The combined organic extracts are washed sequentially with aqueous hydrochloric acid containing potassium iodide (to remove the TEMPO catalyst), aqueous sodium thiosulfate, and water. The organic phase is then dried over anhydrous magnesium sulfate.^[9]
- Isolation: The final product is isolated by distillation, yielding (S)-(+)-**2-methylbutanal** as a colorless oil.^[9]

Purification Protocol

Protocol 3: Purification via Distillation with Formaldehyde

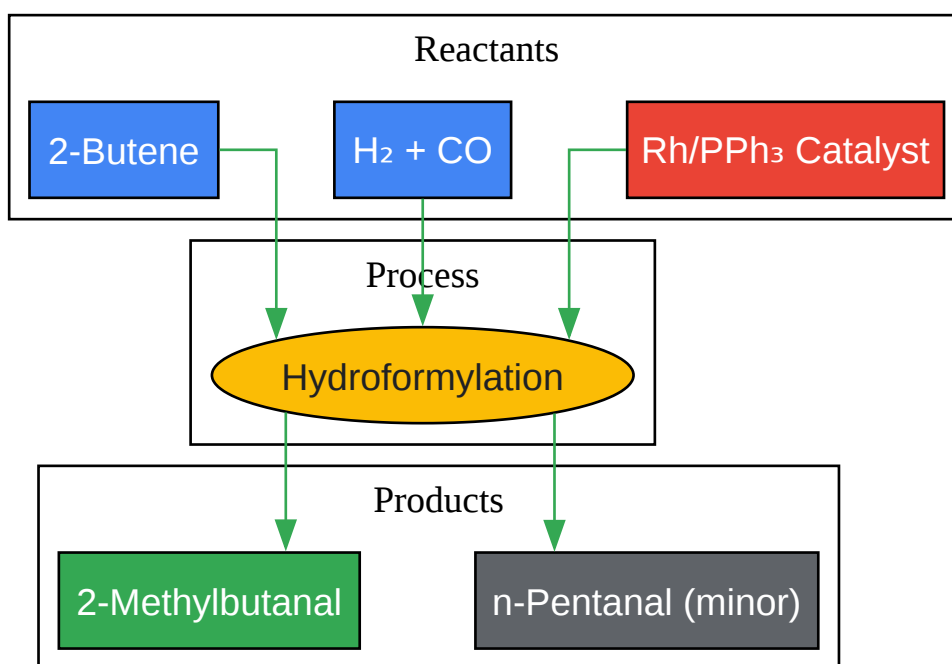
This method is used to separate **2-Methylbutanal** from its isomers, primarily n-pentanal and 3-methylbutanal.^[11]

- Reactants: A mixture of C₅ aldehydes, formaldehyde (typically 1.1 to 1.4 moles per mole of unwanted isomers), and an aldolization catalyst (e.g., a secondary amine).^{[11][12]}
- Procedure: The aldehyde mixture, formaldehyde, and catalyst are charged into a distillation apparatus.^[11]

- Distillation: The mixture is heated. The α -unbranched aldehydes (n-pentanal and 3-methylbutanal) react with formaldehyde to form higher-boiling products.[11]
- Separation: Pure **2-Methylbutanal**, which does not react under these conditions, is distilled off as the main fraction at a head temperature of around 79°C.[11]
- Outcome: This process allows for the recovery of **2-Methylbutanal** in high purity (e.g., 99%) from isomeric mixtures.[11]

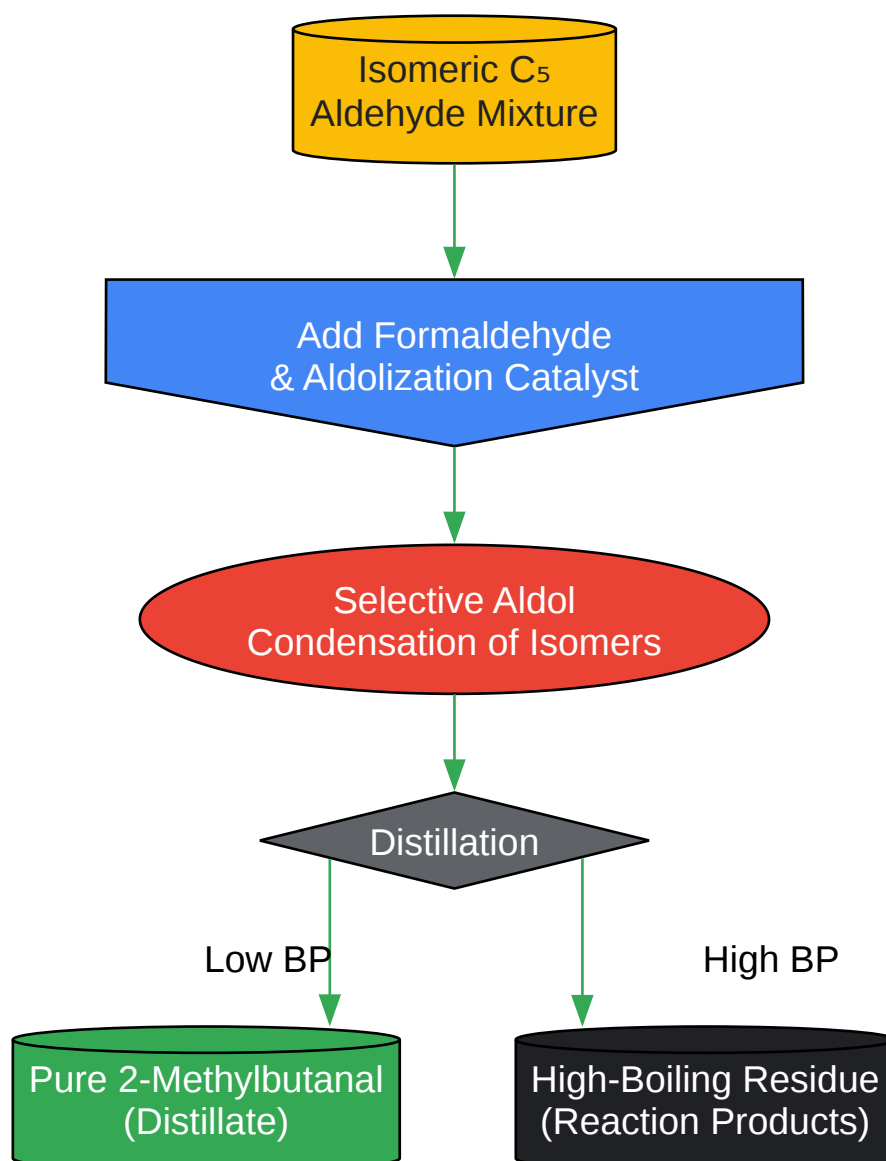
Visualizations of Key Processes

The following diagrams illustrate the logical workflow of key synthesis and purification processes for **2-Methylbutanal**.



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Caption: Synthesis of **2-Methylbutanal** via Hydroformylation.



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Caption: Purification Workflow for **2-Methylbutanal**.

Safety and Handling

2-Methylbutanal is a highly flammable liquid and vapor that can form explosive mixtures with air.[14][15] It is also classified as causing serious eye irritation, potential respiratory irritation, and may cause an allergic skin reaction.[15] The compound is toxic to aquatic life with long-lasting effects.[15]

Hazard Statements (GHS):[15]

- H225: Highly flammable liquid and vapor.
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H411: Toxic to aquatic life with long lasting effects.

Precautionary Measures:[14]

- P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.
- P233: Keep container tightly closed.
- P261: Avoid breathing vapors or mists.
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P403 + P235: Store in a well-ventilated place. Keep cool.

Proper handling procedures include working in a well-ventilated area or in a closed system, using non-sparking tools, and grounding/bonding containers during transfer to prevent static discharge.[14][16] In case of a spill, use inert absorbent material and avoid combustible materials like sawdust.[14]

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- To cite this document: BenchChem. [Physical and chemical characteristics of 2-Methylbutanal.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770512#physical-and-chemical-characteristics-of-2-methylbutanal]

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